3,4-diethoxy-N-hydroxybenzamidine
Description
3,4-Diethoxy-N-hydroxybenzamidine is a synthetic benzamidine derivative characterized by a benzene ring substituted with ethoxy groups at the 3- and 4-positions and a hydroxyamidine functional group. Benzamidines are known for their role as serine protease inhibitors due to their ability to mimic the transition state of enzymatic substrates .
Properties
IUPAC Name |
3,4-diethoxy-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-15-9-6-5-8(11(12)13-14)7-10(9)16-4-2/h5-7,14H,3-4H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOKYMYZPUEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=NO)N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=N/O)/N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
Procedure
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Reagents :
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3,4-Diethoxybenzonitrile (1 equiv)
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NHOH·HCl (2 equiv)
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Triethylamine (2 equiv, as base)
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Ethanol (solvent)
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Conditions :
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Reflux at 80–100°C for 12–24 hours.
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Reaction progress monitored by TLC or LC-MS.
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Workup :
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Concentrate under reduced pressure.
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Purify via column chromatography (e.g., DCM/methanol) or recrystallization.
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Comparative Analysis of Methods
Mechanistic Insights
The synthesis proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming an amidoxime intermediate. The ethoxy groups at the 3,4-positions enhance electron density on the aromatic ring, facilitating attack by the hydroxylamine nucleophile.
Critical Steps:
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Nitrile Activation : Protonation of the nitrile by HCl increases electrophilicity.
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Nucleophilic Attack : Hydroxylamine attacks the electrophilic carbon, forming a tetrahedral intermediate.
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Tautomerization : The intermediate undergoes tautomerization to stabilize the amidoxime structure.
Challenges and Optimization
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Purity Issues : Byproducts may include unreacted nitrile or over-oxidized species. Recrystallization in ethanol/water mixtures improves purity.
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Solvent Choice : Polar aprotic solvents (e.g., DMF) were tested but resulted in lower yields compared to ethanol.
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Base Selection : Alternatives like NaHCO or KCO gave incomplete reactions, favoring triethylamine .
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-hydroxybenzamidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
3,4-diethoxy-N-hydroxybenzamidine has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-hydroxybenzamidine involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Functional Properties
Key Observations:
- Core Structure: Benzamidines (e.g., this compound) differ from benzamides (e.g., etobenzanid) in their functional groups, with amidines offering stronger basicity and protease-binding affinity.
Substituent Effects :
- Applications: Caffeic acid’s natural phenolic structure makes it suitable for antioxidant applications, whereas synthetic benzamidines/amides are tailored for targeted bioactivity (e.g., enzyme inhibition or pest control).
Biological Activity
3,4-Diethoxy-N-hydroxybenzamidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula: CHNO
- CAS Number: Not specified in the search results, but it can be identified through chemical databases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized that the compound may function as an enzyme inhibitor or a modulator of signaling pathways involved in various cellular processes. The hydroxyl group and the amidine functionality are believed to play crucial roles in its interaction with target proteins, potentially influencing enzyme activity or receptor binding.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with hydroxyl and methoxy groups have shown enhanced antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) as low as 8 μM . This suggests that modifications on the benzamidine scaffold can lead to improved efficacy against microbial pathogens.
Antiproliferative Activity
Research has demonstrated that certain derivatives of benzamidines possess antiproliferative effects on cancer cell lines. For example, compounds with similar structural motifs have been tested against various human cancer cell lines, yielding IC values ranging from 1.2 to 5.3 μM . The presence of electron-donating groups on the aromatic ring significantly enhances their activity against specific cancer types, indicating a promising avenue for therapeutic development.
Case Studies and Research Findings
- Antioxidative Activity : A study focusing on N-substituted benzimidazole carboxamides found that certain derivatives exhibited strong antioxidative activity alongside their antiproliferative effects. Compounds with hydroxy groups demonstrated improved antioxidant capacity compared to standard agents like BHT .
- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit lysine-specific demethylase 1 (LSD1), a target in cancer therapy. Compounds resembling this compound showed reversible inhibition with significant selectivity .
Data Summary Table
| Activity | Tested Compound | IC / MIC (μM) | Target |
|---|---|---|---|
| Antibacterial | Hydroxy-substituted benzamidine | 8 | Enterococcus faecalis |
| Antiproliferative | Benzamide derivative | 1.2 - 5.3 | Various cancer cell lines |
| Antioxidative | Hydroxy-substituted benzimidazole | Not specified | ROS inhibition |
| LSD1 Inhibitor | Benzamide derivative | 6.9 - 9.5 | LSD1 |
Q & A
Q. What are effective synthetic routes for 3,4-diethoxy-N-hydroxybenzamidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzamide derivatives typically involves condensation between a benzoic acid derivative and a hydroxylamine or amine-containing compound. For 3,4-diethoxy-substituted analogs, start with 3,4-diethoxybenzoic acid, activated via a coupling agent such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in the presence of a base (e.g., N-methylmorpholine). Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical for yield optimization. Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is recommended .
Q. How can researchers mitigate hazards during the synthesis of this compound?
- Methodological Answer : Conduct a thorough hazard analysis before synthesis, focusing on reagents like hydroxylamine derivatives and acyl chlorides. Use fume hoods, PPE (gloves, goggles), and inert atmospheres for moisture-sensitive steps. Reference guidelines from Prudent Practices in the Laboratory (e.g., Chapter 4) for risk assessment frameworks. Mutagenicity screening (e.g., Ames II testing) is advised for intermediates, as seen in similar anomeric amide compounds .
Advanced Research Questions
Q. How does the substitution pattern (e.g., ethoxy vs. methoxy groups) influence the biological activity of benzamidine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs with varying substituents. For example, replacing methoxy with ethoxy groups may alter lipophilicity and binding affinity. Use computational tools (e.g., DFT calculations) to predict electronic effects, and validate via biological assays (e.g., antimicrobial or enzyme inhibition). Comparative NMR and HPLC data can track structural changes .
Q. What advanced analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- Methodological Answer : Employ in silico tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
